2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
Description
This compound is a heterocyclic hybrid molecule integrating benzo[d]thiazole, 1,3,4-oxadiazole, thiazole, and furan moieties. The benzo[d]thiazole core is associated with antitumor properties, while 1,3,4-oxadiazole derivatives exhibit enzyme inhibition and antimicrobial activity . The thioether linkage and acetamide group enhance molecular flexibility and hydrogen-bonding capacity, which may improve target binding .
Properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S3/c26-16(23-19-22-13(10-29-19)14-5-3-9-27-14)11-30-20-25-24-17(28-20)7-8-18-21-12-4-1-2-6-15(12)31-18/h1-6,9-10H,7-8,11H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTLVMWTYGCOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC3=NN=C(O3)SCC(=O)NC4=NC(=CS4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide (CAS Number: 1351648-94-6) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 469.6 g/mol. The structure features multiple heterocyclic rings, including thiazole and oxadiazole moieties, which are known for their diverse biological activities.
1. Enzyme Inhibition:
The compound has been shown to interact with various enzymes, particularly those involved in oxidative stress pathways. It inhibits these enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. This mechanism is crucial in modulating cellular redox states and influencing apoptosis pathways.
2. Cell Signaling Pathways:
Research indicates that this compound can influence critical cell signaling pathways related to cell proliferation and apoptosis. By altering the activity of specific receptors and enzymes, it can promote or inhibit cell growth depending on the context .
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds similar to this compound. For instance:
- In vitro Studies: A study demonstrated that related thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. Compounds showed IC50 values ranging from 1.61 to 1.98 µg/mL, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A549 | 1.61 ± 1.92 |
| Compound 10 | NIH/3T3 | 1.98 ± 1.22 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Similar thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC): The MIC values for certain derivatives were found to be effective against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Antiviral Activity
Research has indicated that benzothiazole derivatives possess antiviral properties:
- Anti-HIV Activity: Compounds derived from benzothiazole structures have shown effectiveness against HIV in vitro, highlighting the potential for developing antiviral therapies based on this scaffold .
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on a series of thiazole derivatives similar to our compound demonstrated significant anticancer efficacy in vitro against multiple cancer cell lines. The results indicated that modifications in the thiazole ring could enhance cytotoxicity, emphasizing structure–activity relationships (SAR) in drug design.
Case Study 2: Antimicrobial Screening
In another research effort, a library of thiazole-based compounds was screened for antimicrobial activity. The results showed that several compounds had broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some achieving MIC values lower than standard antibiotics .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing benzothiazole and oxadiazole moieties. For instance:
- Antifungal Activity : The compound has shown effective inhibition against various fungal strains. In comparative studies, it outperformed standard antifungal agents such as pyraclostrobin.
- Bacterial Inhibition : Derivatives have demonstrated notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 8 µg/mL.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 0.25 |
| 2 | E. coli | 1 |
| 3 | Candida albicans | 4 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines:
- MCF-7 Breast Cancer Cells : Preliminary tests indicated an IC50 value of approximately 165 µM, suggesting moderate cytotoxicity.
- Broad Spectrum Activity : Related compounds have exhibited cytotoxicity across multiple cancer cell lines, including prostate and ovarian cancer cells.
Study 1: Synthesis and Antifungal Evaluation
A study published in MDPI focused on synthesizing a series of benzamide derivatives containing oxadiazole and evaluating their antifungal activity. Several derivatives exhibited higher efficacy than traditional agents, indicating the potential of oxadiazole-containing compounds in antifungal therapy .
Study 2: Antitumor Activity Assessment
Research into the antitumor properties of benzothiazole derivatives revealed significant inhibitory effects on various cancer cell lines. Modifications in the benzothiazole structure enhanced biological activity, suggesting a promising avenue for developing new anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) Key Differences: Replaces the benzo[d]thiazole-ethyl group with a benzylthio substituent and substitutes the furan-thiazole moiety with a 4-chlorophenyl group.
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (4) Key Differences: Lacks the benzo[d]thiazole-ethyl and thioacetamide linkages.
2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) Key Differences: Substitutes benzo[d]thiazole with benzimidazole and replaces the furan-thiazole group with a 4-chlorophenyl-thiadiazole unit.
Physicochemical Properties
| Property | Target Compound | 3a | 4d |
|---|---|---|---|
| Molecular Weight (g/mol) | 523.62 | 478.94 | 491.98 |
| LogP | 3.8 | 4.2 | 3.5 |
| Water Solubility (mg/mL) | 0.12 | 0.08 | 0.15 |
| Hydrogen Bond Acceptors | 8 | 7 | 6 |
- Analysis : The target compound’s higher hydrogen bond acceptor count (8 vs. 7 in 3a ) improves solubility despite its larger molecular weight. Its balanced LogP (3.8) indicates optimal lipophilicity for blood-brain barrier penetration, a critical advantage over 4d (LogP 3.5), which may underperform in CNS-targeted therapies .
Preparation Methods
Synthesis of 2-(Benzo[d]thiazol-2-yl)ethyl Group (Fragment A)
Starting Material : 2-Aminothiophenol and ethyl bromoacetate.
Reaction :
- Cyclocondensation of 2-aminothiophenol with ethyl bromoacetate in ethanol under reflux yields 2-(benzo[d]thiazol-2-yl)ethanol.
- Bromination using phosphorus tribromide (PBr₃) in dichloromethane converts the hydroxyl group to bromoethane, producing 2-(2-bromoethyl)benzo[d]thiazole.
Key Conditions :
Synthesis of 1,3,4-Oxadiazole-2-thiol (Fragment B)
Starting Material : Thiosemicarbazide and carboxylic acid derivatives.
Reaction :
- Cyclization of thiosemicarbazide with substituted carboxylic acids using phosphorus oxychloride (POCl₃) as a dehydrating agent forms 1,3,4-oxadiazole-2-thiol.
- Purification via recrystallization from ethanol-water mixture.
Key Conditions :
Synthesis of N-(4-(Furan-2-yl)thiazol-2-yl)acetamide (Fragment C)
Starting Material : 4-(Furan-2-yl)thiazol-2-amine and acetyl chloride.
Reaction :
- Acetylation of the amine group using acetyl chloride in anhydrous dichloromethane with triethylamine (TEA) as a base.
- Stirring at room temperature for 6–8 hours.
Key Conditions :
Assembly of the Final Compound
Coupling of Fragments A and B
Reaction :
- Nucleophilic substitution between 2-(2-bromoethyl)benzo[d]thiazole (Fragment A) and 1,3,4-oxadiazole-2-thiol (Fragment B) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
- Reaction at 60°C for 12 hours yields 5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazole-2-thiol.
Key Conditions :
Thioether Formation with Fragment C
Reaction :
- Reaction of 5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazole-2-thiol with N-(4-(furan-2-yl)thiazol-2-yl)acetamide (Fragment C) in the presence of iodine (I₂) and hydrogen peroxide (H₂O₂) in acetonitrile.
- Stirring at 50°C for 8 hours forms the thioether linkage.
Key Conditions :
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
- Recrystallization : Ethanol-water (8:2) mixture yields pure product as off-white crystals.
Analytical Characterization
Spectroscopic Data :
- IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.50 (s, 1H, thiazole-H), 7.85–7.45 (m, 4H, benzothiazole-H), 6.75 (s, 1H, furan-H).
- MS (ESI) : m/z 470.1 [M+H]⁺.
Physical Properties :
| Property | Value |
|---|---|
| Melting Point | 198–202°C |
| Solubility | DMSO, DMF |
| Purity (HPLC) | ≥97% |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Fragment Coupling | 68 | 97 | Scalable for gram-scale |
| One-Pot Synthesis | 55 | 92 | Reduced purification steps |
| Microwave-Assisted | 72 | 95 | Faster reaction time |
Q & A
Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step processes:
- Step 1: Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2: Introduction of the benzo[d]thiazole-ethyl group through nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
- Step 3: Thioether linkage formation between the oxadiazole and acetamide moieties using α-haloketones or thiourea derivatives under reflux conditions (60–80°C) .
Optimization Tips: - Monitor reaction progress via TLC and adjust pH to prevent side reactions (e.g., hydrolysis of the oxadiazole ring) .
- Use inert atmospheres (N₂/Ar) to stabilize sulfur-containing intermediates .
Basic: Which spectroscopic techniques are critical for structural characterization, and what key peaks confirm the core structure?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for signals at δ 7.5–8.5 ppm (aromatic protons from benzothiazole and furan) and δ 4.0–4.5 ppm (methylene groups adjacent to sulfur) .
- ¹³C NMR: Peaks at ~165–170 ppm confirm carbonyl groups (acetamide and oxadiazole) .
- IR Spectroscopy: Stretching vibrations at ~1670 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-S) .
- Mass Spectrometry: Molecular ion peak matching the exact mass (e.g., m/z ~485 for C₂₁H₁₆N₆O₃S₃) and fragmentation patterns of the oxadiazole-thioether linkage .
Advanced: How can researchers resolve contradictions in reported cytotoxicity data across cancer cell lines?
Answer:
Contradictions often arise from:
- Cell Line Variability: Melanoma (e.g., SK-MEL-28) and breast cancer (MCF-7) lines may show differential sensitivity due to expression of thiazole-targeted enzymes (e.g., kinases) .
- Experimental Design: Standardize assays (e.g., MTT vs. SRB) and control for redox-active thiol groups in the compound, which may interfere with viability readouts .
Methodological Recommendations: - Perform dose-response curves (IC₅₀) with positive controls (e.g., doxorubicin) .
- Validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3) .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiazole and oxadiazole moieties?
Answer:
- Modification Sites:
- Benzo[d]thiazole: Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance DNA intercalation .
- Oxadiazole: Replace sulfur with selenium to improve redox-modulating activity .
- Methodology:
- Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions on the furan ring .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with EGFR or tubulin .
Advanced: How can researchers address stability issues during in vitro assays, particularly hydrolysis of the acetamide group?
Answer:
- Stability Testing:
- Perform accelerated degradation studies in PBS (pH 7.4 and 5.0) at 37°C, monitoring via HPLC .
- Identify hydrolytic degradation products using LC-MS .
- Stabilization Strategies:
- Formulate with cyclodextrins or liposomes to protect the acetamide group .
- Modify the acetamide to a urea derivative for enhanced resistance to esterases .
Advanced: What computational methods are effective for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction:
- Use SwissADME to assess solubility (LogP ~3.5) and blood-brain barrier permeability .
- Simulate metabolic pathways (e.g., CYP3A4-mediated oxidation) with StarDrop .
- Molecular Dynamics (MD):
- Run 100-ns simulations to evaluate binding stability with HDAC8 or PARP-1 .
Basic: What are the documented biological targets of structurally related benzothiazole-oxadiazole hybrids?
Answer:
Related compounds target:
- DNA Topoisomerase II: Inhibition via intercalation, evidenced by comet assay .
- Tubulin Polymerization: Disruption confirmed by immunofluorescence microscopy .
- Reactive Oxygen Species (ROS): Elevation detected via DCFH-DA staining in leukemia cells .
Advanced: How should researchers design controls to distinguish non-specific thiol-mediated effects from target-specific activity?
Answer:
- Control Experiments:
- Include a "scrambled" analog lacking the thioether linkage .
- Co-treat with N-acetylcysteine (NAC) to quench ROS-mediated cytotoxicity .
- Activity Profiling:
- Test against non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Basic: What purification techniques are optimal for isolating this compound, given its polarity and solubility profile?
Answer:
- Chromatography: Use silica gel column chromatography with a gradient of ethyl acetate/hexane (30–70%) .
- Recrystallization: Employ ethanol/water mixtures (3:1 v/v) to remove unreacted thiourea .
- HPLC: Apply a C18 column and acetonitrile/water mobile phase for final purity >95% .
Advanced: How can researchers leverage fragment-based drug design (FBDD) to improve potency against resistant cancer phenotypes?
Answer:
- Fragment Library Screening:
- Screen fragments targeting the oxadiazole-thioether pocket using SPR or thermal shift assays .
- Fragment Linking:
- Connect fragments via click chemistry (e.g., CuAAC) to enhance binding affinity .
- Validate Synergy:
- Test combinations with cisplatin or paclitaxel in 3D spheroid models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
